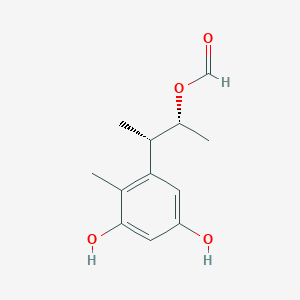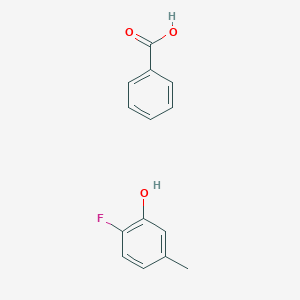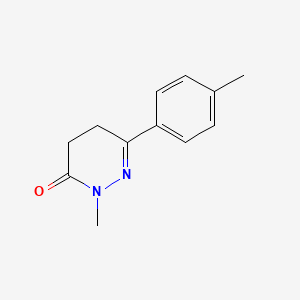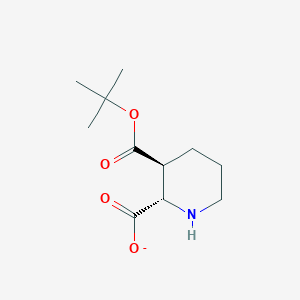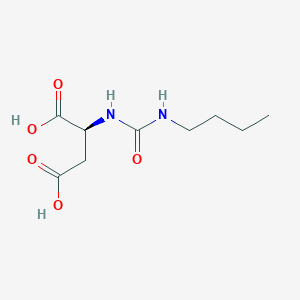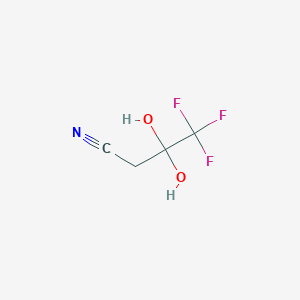
3,11-Dimethylpyranthrene-8,16-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11-Dimethylpyranthrene-8,16-dione is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylpyranthrene-8,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethyl derivatives of pyranthrene with suitable oxidizing agents can yield the desired dione compound. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3,11-Dimethylpyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
科学研究应用
3,11-Dimethylpyranthrene-8,16-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: This compound is investigated for its use in organic semiconductors and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells.
作用机制
The mechanism of action of 3,11-Dimethylpyranthrene-8,16-dione involves its interaction with various molecular targets. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, it can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cellular damage. These properties make it a compound of interest in studying mechanisms of carcinogenesis and other biological effects.
相似化合物的比较
Pyranthrene: A parent compound with a similar polycyclic structure but without the dimethyl and dione functionalities.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.
Uniqueness: 3,11-Dimethylpyranthrene-8,16-dione is unique due to its specific substitution pattern and the presence of the dione functional groups
属性
CAS 编号 |
257620-65-8 |
|---|---|
分子式 |
C32H18O2 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
3,11-dimethylpyranthrene-8,16-dione |
InChI |
InChI=1S/C32H18O2/c1-15-3-7-19-23(11-15)25-13-17-5-10-22-30-26(24-12-16(2)4-8-20(24)32(22)34)14-18-6-9-21(31(19)33)29(25)27(18)28(17)30/h3-14H,1-2H3 |
InChI 键 |
VXHSOKGMHSWOAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C4C2=CC5=C6C4=C(C=C3)C=C7C6=C(C=C5)C(=O)C8=C7C=C(C=C8)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)

![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
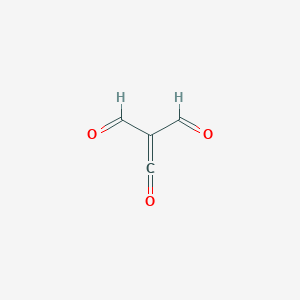
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
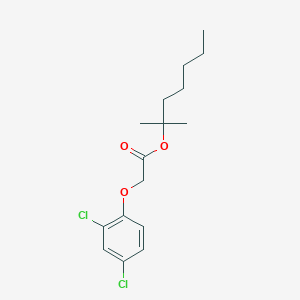
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
